molecular formula C12H18O2 B8660468 6-(3-Butenyl)-3-ethoxy-2-cyclohexen-1-one CAS No. 70436-07-6

6-(3-Butenyl)-3-ethoxy-2-cyclohexen-1-one

Cat. No. B8660468
M. Wt: 194.27 g/mol
InChI Key: BZXMXADDNQRJBG-UHFFFAOYSA-N
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Patent
US04391827

Procedure details

A solution of 25 g. (0.178 mole) of 3-ethoxy-2-cyclohexen-1-one in 25 ml. of tetrahydrofuran is added dropwise (30 min.) to a -78° C. solution of 0.196 mole of lithium diisopropylamide (from 27.4 ml., 0.196 mole, of diisopropylamine and 85 ml., 0.187 mole, of 2.2 M n-butyl lithium in hexane) in 125 ml. of tetrahydrofuran. The reaction is stirred 30 minutes longer and then 65 ml. (0.374 mole) of hexamethylphosphoramide is added followed by 38.9 ml. (0.383 mole) of 4-bromo-1-butene. The reaction is then allowed to warm to room temperature, stirred 1.5 hours and quenched by addition of 5 ml. (0.277 mole) of water. Most of the solvent is removed under reduced pressure and the residue diluted with one liter ice water and 500 ml. ether. The ether extract is washed with two 300 ml. portions of water, dried over magnesium sulfate and evaporated. Distillation of the crude oil yields 10.1 g. (29%) of the title product.
Quantity
0.178 mol
Type
reactant
Reaction Step One
Quantity
0.374 mol
Type
reactant
Reaction Step Two
Quantity
0.383 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.277 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
27.4 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
29%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)[CH3:2].C([N-]C(C)C)(C)C.[Li+].CN(C)P(N(C)C)(N(C)C)=O.Br[CH2:31][CH2:32][CH:33]=[CH2:34].O>O1CCCC1>[CH2:34]([CH:7]1[C:6](=[O:10])[CH:5]=[C:4]([O:3][CH2:1][CH3:2])[CH2:9][CH2:8]1)[CH2:33][CH:32]=[CH2:31] |f:1.2|

Inputs

Step One
Name
Quantity
0.178 mol
Type
reactant
Smiles
C(C)OC1=CC(CCC1)=O
Step Two
Name
Quantity
0.374 mol
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
0.383 mol
Type
reactant
Smiles
BrCCC=C
Step Four
Name
Quantity
0.277 mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
27.4 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred 30 minutes longer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of 5 ml
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with one liter ice water and 500 ml
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with two 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of water, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude oil
CUSTOM
Type
CUSTOM
Details
yields 10.1 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC=C)C1CCC(=CC1=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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